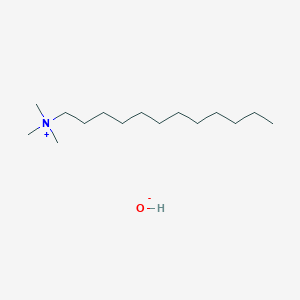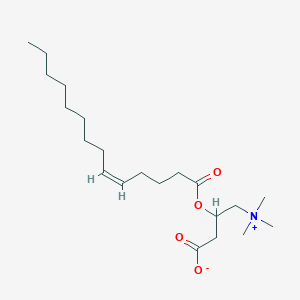
cis-5-Tetradecenoylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-5-Tetradecenoylcarnitine: is an acylcarnitine, specifically an ester of cis-5-tetradecenoic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is one of the many acylcarnitines found in the human body and has been studied for its involvement in various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-tetradecenoylcarnitine typically involves the esterification of cis-5-tetradecenoic acid with carnitine. This reaction can be catalyzed by various agents, including acid catalysts or enzymatic methods. The reaction conditions often require controlled temperatures and pH to ensure the stability of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor fatty acid, followed by chemical or enzymatic esterification. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
cis-5-Tetradecenoylcarnitine can undergo various chemical reactions, including:
Oxidation: The double bond in the tetradecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated acylcarnitine.
Hydrolysis: The ester bond can be hydrolyzed to release cis-5-tetradecenoic acid and carnitine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated acylcarnitine.
Hydrolysis: cis-5-Tetradecenoic acid and carnitine.
Aplicaciones Científicas De Investigación
cis-5-Tetradecenoylcarnitine has been studied extensively in various fields:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in mitochondrial function and energy metabolism.
Medicine: Potential biomarker for metabolic disorders, including diabetes and mitochondrial diseases.
Industry: Used in the development of diagnostic assays and therapeutic agents
Mecanismo De Acción
cis-5-Tetradecenoylcarnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with various enzymes and transport proteins involved in this pathway, including carnitine palmitoyltransferase I and II .
Comparación Con Compuestos Similares
Similar Compounds
- cis-4-Decenoylcarnitine
- 3,5-Tetradecadiencarnitine
- L-Octanoylcarnitine
Uniqueness
cis-5-Tetradecenoylcarnitine is unique due to its specific structure, which influences its interaction with metabolic enzymes and transport proteins. Its distinct double bond position (cis-5) differentiates it from other acylcarnitines, affecting its biochemical properties and metabolic roles .
Propiedades
Número CAS |
835598-21-5 |
|---|---|
Fórmula molecular |
C21H39NO4 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
3-tetradec-5-enoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3 |
Clave InChI |
NNCBVXBBLABOCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES isomérico |
CCCCCCCC/C=C/CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


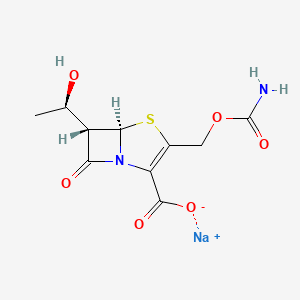
![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)
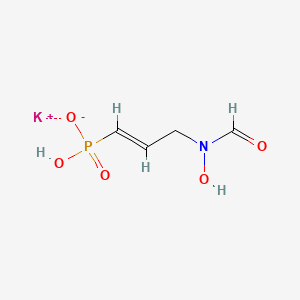
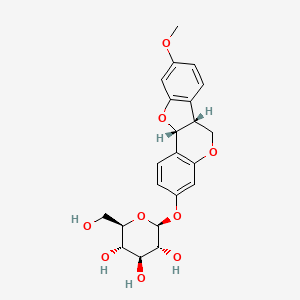
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)

![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
![4-[[(3S,5S,6R,9S)-6-(4-hydroxyphenyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodecane-5-carbonyl]amino]butyl-trimethylazanium](/img/structure/B1264599.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)
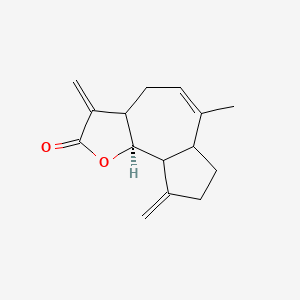
![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
